molecular formula C26H22FNO5 B2615946 3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-59-5

3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2615946
CAS RN: 866727-59-5
M. Wt: 447.462
InChI Key: FLNRWLVAOHXHJX-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-3β inhibitor VIII and is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Quinoline Derivatives

Quinoline derivatives, including structures similar to "3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one," are known for their efficient fluorescence properties. These compounds are extensively used in biochemistry and medicine for studying various biological systems. Their potential as antioxidants and radioprotectors has also been investigated due to their structural features (Aleksanyan & Hambardzumyan, 2013).

Catalytic Annulation

The Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one produces 2-aryl quinazolin-4(3H)-one derivatives. This process demonstrates good functional group tolerance and yields a variety of derivatives through regioselective ortho-C–H amidation and cyclization, highlighting the synthetic versatility of quinoline compounds (Xiong et al., 2018).

Potential Biological Activities

Antimicrobial and Anticancer Properties

Quinoline derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. For example, certain quinoline compounds have shown antimycobacterial activity against various Mycobacterium species, suggesting their potential in treating bacterial infections (Quiroga et al., 2014). Additionally, some derivatives have been explored for their anticancer activity, with structural modifications aimed at enhancing their therapeutic potential (Reddy et al., 2015).

Anti-Inflammatory Activity

The synthesis of 2-substituted 3-arylquinoline derivatives has led to the discovery of compounds with significant anti-inflammatory effects. These derivatives inhibit the production of nitric oxide and decrease the secretion of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents (Yang et al., 2019).

properties

IUPAC Name

3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5/c1-31-19-10-4-16(5-11-19)14-28-15-21(25(29)17-6-8-18(27)9-7-17)26(30)20-12-23(32-2)24(33-3)13-22(20)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNRWLVAOHXHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one

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